Ethyl 2-(dicyanomethyl)-2-methylbutanoate
Overview
Description
Ethyl 2-(dicyanomethyl)-2-methylbutanoate, also known as 2-(dicyanomethyl)-2-methylbutanoic acid ethyl ester, is an organic compound that is used in the synthesis of various compounds. It is a colorless liquid with a strong odor and is soluble in water, ethanol, and methanol. This compound has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds and as a catalyst in various reactions.
Scientific Research Applications
Synthesis and Chemical Properties
- Stereoselective Synthesis of Bicyclic Tetrahydropyrans : Ethyl 2-(dicyanomethyl)-2-methylbutanoate can be utilized in the stereoselective synthesis of bicyclic oxygen heterocycles. This process, involving intramolecular Prins cyclisations, can create three new stereogenic centers in a single pot, exemplifying the compound's utility in complex organic syntheses (Elsworth & Willis, 2008).
Applications in Food and Beverage Industry
- Contribution to Fruit Aroma : Ethyl 2-(dicyanomethyl)-2-methylbutanoate is a key contributor to the aroma of fruits. Research on apples has shown its significant role in the biosynthesis of aroma volatiles, particularly in the generation of ethyl 2-methylbutanoate, an ester contributing to fruit aroma (Rowan et al., 1996).
Sensory Evaluation in Wines
- Role in Wine Aroma : The sensory characteristics of ethyl 2-(dicyanomethyl)-2-methylbutanoate in wines have been studied, revealing its role in the aroma profile of various wines. It’s specifically identified for its contribution to the fruity ester profile in wines (Gammacurta et al., 2018).
Biochemical Research and Synthesis
- Chemo-Enzymatic Elaboration : Ethyl 2-(dicyanomethyl)-2-methylbutanoate has been used in chemo-enzymatic processes, particularly in the synthesis of compounds with quarternary chiral centers. This demonstrates its applicability in advanced synthetic and biochemical research (Akeboshi et al., 1998).
Environmental and Organoleptic Studies
- Investigation of Solution Equilibria : Studies on the solution equilibria of related compounds, such as 2-ethyl-2-hydroxybutanoate, provide insights into the behavior of ethyl 2-(dicyanomethyl)-2-methylbutanoate in various solvents. This research is crucial for understanding the environmental and organoleptic properties of such compounds (Branca et al., 1993).
properties
IUPAC Name |
ethyl 2-(dicyanomethyl)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-10(3,8(6-11)7-12)9(13)14-5-2/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHBPFWYVYJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C#N)C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(dicyanomethyl)-2-methylbutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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